molecular formula C21H25FN2O3S B2580415 N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 451506-05-1

N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2580415
CAS RN: 451506-05-1
M. Wt: 404.5
InChI Key: MWDBEWTYEVWEJW-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that belongs to the class of sulfonylbenzamides. It has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience.

Scientific Research Applications

Novel Insecticide Development

Research on compounds with unique chemical structures such as Flubendiamide, which shares functional groups with the target compound, has highlighted their potential as novel insecticides with strong activity against lepidopterous pests. These compounds offer a novel mode of action, distinct from commercial insecticides, and demonstrate safety for non-target organisms, suggesting potential applications in integrated pest management programs (Tohnishi et al., 2005).

Neuroprotective Agents

Compounds structurally related to N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide have been investigated for their neuroprotective properties. For example, derivatives acting as selective serotonin 1A receptor antagonists have been studied for their potential in treating neurodegenerative diseases like Alzheimer's, indicating a possible application in designing new therapies for cognitive impairment and associated disorders (Kepe et al., 2006).

Radioprotective Activity

The radioprotective activities of fluorine-containing amides with sulfinate or sulfoxide groups have been explored, demonstrating the impact of fluorine atoms on enhancing radioprotective efficacy. This research suggests that structurally similar compounds could be developed as radioprotective agents, potentially useful in reducing radiation-induced damage during cancer therapy or in radiological emergencies (Vasil'eva & Rozhkov, 1992).

Anticancer Research

Investigations into novel acridine and bis acridine sulfonamides, including functionalities present in the target compound, have shown effective inhibitory activity against carbonic anhydrase isoforms, which are critical for cancer cell growth and metastasis. This highlights a potential avenue for the development of new anticancer agents targeting these enzymes (Ulus et al., 2013).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has unveiled compounds with significant potency as selective class III agents, impacting cardiac electrophysiological activity. These findings suggest potential applications in developing treatments for arrhythmias, offering insights into the therapeutic utility of related benzamide and sulfonamide compounds (Morgan et al., 1990).

properties

IUPAC Name

N-(4-ethylphenyl)-2-fluoro-5-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-3-16-4-6-17(7-5-16)23-21(25)19-14-18(8-9-20(19)22)28(26,27)24-12-10-15(2)11-13-24/h4-9,14-15H,3,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDBEWTYEVWEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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